molecular formula C8H8Cl2OS B1626892 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one CAS No. 63490-84-6

4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one

Cat. No. B1626892
Key on ui cas rn: 63490-84-6
M. Wt: 223.12 g/mol
InChI Key: UCUZXTXTUIDFFH-UHFFFAOYSA-N
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Patent
US04022903

Procedure details

To a stirring solution of 59 g. (0.50 mole) 2-chlorothiophene, α-chlorobutyroylchloride and 500 ml. carbon tetrachloride maintained at 15°-25° C. with the aid of an ice bath was added portionwise 70.5 g. (0.60 mole) of aluminum chloride. The mixture was stirred at room temperature overnight and then carefully poured into 500 ml. of 20% hydrochloric acid solution. The organic layer was separated and washed with sodium bicarbonate solution followed by water. The organic solution was dried over (MgSO4), filtered, and concentrated to an oil under vacuum. The oil was distilled to give 82 g. of material which boiled at 140° C./2 mm. This material solidified on cooling.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.Cl[CH:8]([CH2:12][CH3:13])[C:9](Cl)=[O:10].[Cl-:14].[Al+3].[Cl-].[Cl-].Cl>C(Cl)(Cl)(Cl)Cl>[Cl:14][CH2:13][CH2:12][CH2:8][C:9]([C:4]1[S:3][C:2]([Cl:1])=[CH:6][CH:5]=1)=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)CC
Step Three
Name
Quantity
0.6 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise 70.5 g
ADDITION
Type
ADDITION
Details
carefully poured into 500 ml
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under vacuum
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled
CUSTOM
Type
CUSTOM
Details
to give 82 g
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCCC(=O)C=1SC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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